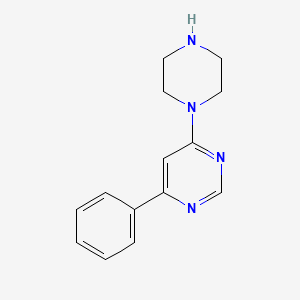

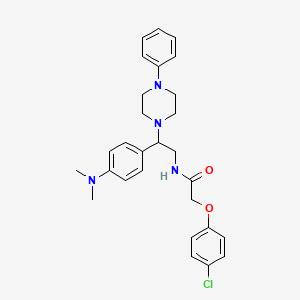

![molecular formula C20H13ClN4O3 B3011145 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 313275-19-3](/img/structure/B3011145.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The benzimidazole ring system is a crucial part of many pharmaceutical compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

In many benzimidazole derivatives, the benzimidazole core is planar . The structure is often stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives can be complex and varied, depending on the specific compound and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O, an average mass of 224.258 Da, and a monoisotopic mass of 224.094955 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide, have shown promising results in antimicrobial studies. They have been tested against a variety of bacterial strains, including E. coli, S. aureus, K. pneumoniae, and P. aeruginosa . The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Research has indicated that benzimidazole compounds can exhibit anticancer activities. For instance, a palladium (II) complex containing a benzimidazole derivative has been studied for its tumor inhibitory activity and showed potential as an anticancer drug . The compound’s interaction with DNA was confirmed through molecular docking studies, suggesting its ability to inhibit cancer cell proliferation.

Enzymatic Inhibition

The benzimidazole moiety is known to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme regulation is necessary . By inhibiting specific enzymes, these compounds can be used to treat conditions such as inflammation and cancer, where overactive enzymes play a role in disease progression.

Antiviral Applications

Benzimidazole derivatives have been explored for their antiviral properties. They can act against viruses by interfering with viral replication or by inhibiting enzymes that are critical for viral life cycles . This makes them valuable in the research and development of antiviral drugs.

Coordination Chemistry

Benzimidazole compounds are flexible as nitrogen and sulfur donors, allowing them to engage in a variety of coordination modes . This property is utilized in coordination chemistry to create complex structures with metals, which can have applications in catalysis and material science.

Synthesis of Organic Compounds

The benzimidazole core is used in the synthesis of various organic compounds. For example, it has been involved in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which is a precursor for other chemical entities with potential therapeutic applications .

Antibacterial Screening

Benzimidazole derivatives have been subjected to antibacterial screening against both Gram-positive and Gram-negative species. The results of these screenings contribute to the understanding of the compound’s efficacy and spectrum of antibacterial activity .

Chemical Synthesis and Drug Development

The compound’s structure allows for various synthetic modifications, making it a versatile building block in drug development. It can be used to create a wide range of pharmacologically active molecules with diverse therapeutic potentials, including antibacterial, antifungal, and antiparasitic activities .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been known to interact with various biological targets, including dna and certain proteins .

Mode of Action

The compound binds to DNA grooves and has peroxide-mediated DNA-cleavage properties . This interaction with DNA can lead to changes in the genetic material of the cell, potentially leading to cell death, which explains its high cytotoxic activities .

Biochemical Pathways

Benzimidazole derivatives have been reported to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, and reduce tnf-α expression in mice . This suggests that the compound may affect pain perception and inflammatory response pathways.

Result of Action

The compound has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . This suggests that the compound’s action results in cell death, making it potentially useful in cancer treatment.

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the absorption-emission properties of molecules containing benzimidazole units have been studied as a function of their environment . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O3/c21-15-10-9-12(25(27)28)11-14(15)20(26)24-16-6-2-1-5-13(16)19-22-17-7-3-4-8-18(17)23-19/h1-11H,(H,22,23)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTKJWSFAAQDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

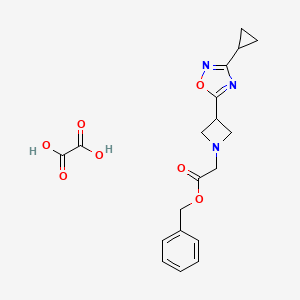

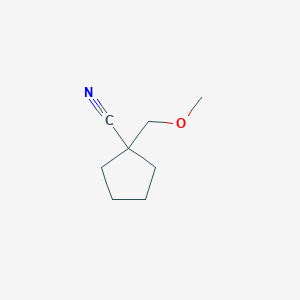

![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)

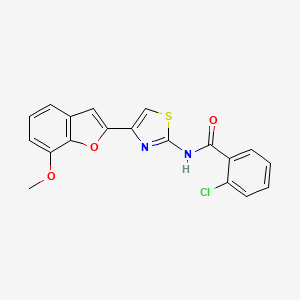

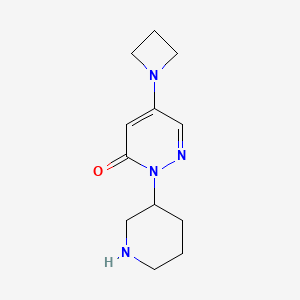

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

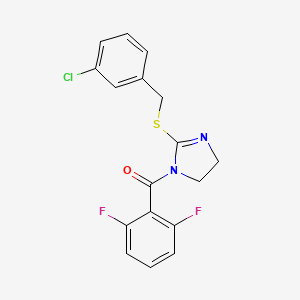

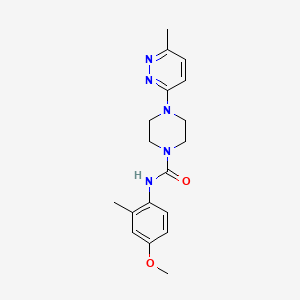

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)

![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)